molecular formula C19H19NO3 B2649638 N-([2,3'-bifuran]-5-ylmethyl)-2-phenylbutanamide CAS No. 2034341-54-1

N-([2,3'-bifuran]-5-ylmethyl)-2-phenylbutanamide

Cat. No. B2649638
CAS RN: 2034341-54-1
M. Wt: 309.365
InChI Key: NGYZGJRLMQYTFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and the sequence of reactions .


Molecular Structure Analysis

The molecular structure can be analyzed using various spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography . These techniques can provide information about the arrangement of atoms, the type of bonds, and the overall shape of the molecule.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. The chemical properties may include its acidity or basicity, reactivity with other compounds, and its redox potential .

Scientific Research Applications

Anticonvulsant and Neuroprotective Effects

Research has shown that derivatives of similar compounds possess significant anticonvulsant and neuroprotective effects. For instance, a study on N-(substituted benzothiazol-2-yl)amides demonstrated promising outcomes as anticonvulsants, with one derivative showing potent effects and a promising neuroprotective impact by lowering levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating its potential as a lead in searching for safer and effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

Tyrosinase Inhibitors for Pharmaceutical Use

Another study explored biphenyl-based compounds for their anti-tyrosinase activities, which are crucial for treatments of conditions like hypertension and inflammation. The introduction of biphenyl moiety has shown to produce more closely packed crystal structures, enhancing the compound's effectiveness as tyrosinase inhibitors (Kwong et al., 2017).

Lipoxygenase Inhibitors

Research on N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives demonstrated their application as lipoxygenase inhibitors, indicating the potential of structurally related compounds in the development of anti-inflammatory drugs (Aziz‐ur‐Rehman et al., 2016).

Apoptosis Inducers in Cancer Research

A chemical genetics approach identified small molecules, including N-phenyl nicotinamides and related derivatives, as apoptosis inducers, highlighting their potential as anticancer agents and for the identification of novel drug targets (Cai, Drewe, & Kasibhatla, 2006).

Antinociceptive and Anti-inflammatory Activities

The antinociceptive and anti-inflammatory activities of compounds structurally similar to N-([2,3'-bifuran]-5-ylmethyl)-2-phenylbutanamide were studied, indicating their potential therapeutic applications in pain management and inflammation treatment (Kizimova et al., 2019).

Mechanism of Action

If the compound is a drug or a biologically active compound, the mechanism of action refers to how it exerts its effect at the molecular level. This often involves interaction with biological macromolecules like proteins or DNA .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling and storing it .

properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-2-17(14-6-4-3-5-7-14)19(21)20-12-16-8-9-18(23-16)15-10-11-22-13-15/h3-11,13,17H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYZGJRLMQYTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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